Ethyl 4-phenoxybenzoate
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Overview
Description
Ethyl 4-phenoxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester derived from benzoic acid and phenol, characterized by its phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ethyl 4-phenoxybenzoate, also known as 4-Phenoxybenzoic acid ethyl ester, is a type of benzoate compound . The primary target of this compound is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound acts as a local anesthetic by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
This disruption can inhibit the propagation of action potentials along nerve fibers, which are the electrical signals responsible for transmitting information within the nervous system .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve conduction, it can effectively numb a specific area of the body, reducing or eliminating pain and other sensations. This makes it useful for procedures requiring local anesthesia, such as minor surgical operations .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body. Additionally, factors such as pH can influence its stability and activity. For example, it has been noted that its water solutions are stable at room temperature with a pH between 3 and 6, but they can hydrolyze easily under strongly acidic or alkaline conditions .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 3-phenoxybenzoic acid derivatives, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These interactions suggest that Ethyl 4-phenoxybenzoate may also interact with enzymes and proteins in a similar manner.
Cellular Effects
Based on its structural similarity to other phenoxybenzoic acid derivatives, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that benzoic acids can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-phenoxybenzoate can be synthesized through the esterification of 4-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-phenoxybenzoic acid.
Reduction: 4-phenoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of polymers, resins, and as a plasticizer in various industrial applications.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate:
Ethyl 3-phenoxybenzoate: Similar in structure but with the phenoxy group in a different position, affecting its chemical properties and applications.
Uniqueness: Ethyl 4-phenoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group at the para position relative to the ester group enhances its stability and reactivity compared to other isomers.
Properties
IUPAC Name |
ethyl 4-phenoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBBHASMUCGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346283 |
Source
|
Record name | Ethyl 4-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31994-68-0 |
Source
|
Record name | Ethyl 4-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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